1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core fused with a pyrrolidine ring, making it a unique scaffold for drug design and development.
Mechanism of Action
Target of Action
The compound “1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications and have shown significant impact in medicinal chemistry . They have been used as antitumor scaffolds and have shown enzymatic inhibitory activity . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been found to exhibit cytotoxic activities against certain cell lines . They have also been identified as potential inhibitors of cyclin-dependent kinases (CDKs) .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been found to inhibit CDKs, which play a crucial role in cell cycle progression . Inhibition of CDKs can lead to cell cycle arrest, endoreduplication, and ultimately, apoptosis . These compounds have also been found to exhibit antioxidant activities .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . It has been found to inhibit CDKs, leading to cell cycle arrest and apoptosis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, pyrazolo[1,5-a]pyrimidines have been found to exhibit good solid-state emission intensities, suggesting that they can be designed as solid-state emitters by proper structural selection . They also show stability under exposure to extreme pH .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide are largely influenced by its structural characteristics. The presence of electron-donating groups (EDGs) at position 7 on the fused ring of this compound improves both the absorption and emission behaviors
Cellular Effects
Preliminary studies suggest that it may have potential anticancer properties and enzymatic inhibitory activity . Detailed information on how it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is not yet available .
Molecular Mechanism
It is known that the compound’s absorption/emission intensities are influenced by the presence of EDGs at position 7 on the fused ring
Temporal Effects in Laboratory Settings
Studies have shown that the compound has good solid-state emission intensities, suggesting that it could be used in optical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as 5-methylpyrazole and 2-aminopyrimidine under acidic or basic conditions. The resulting intermediate is then reacted with pyrrolidine-2-carboxylic acid or its derivatives to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
- 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxylic acid
- 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxylate
- 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxylamide
Uniqueness: Compared to similar compounds, 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide is unique due to its specific structural features and functional groups. These confer distinct biological activities and make it a valuable scaffold for drug discovery. Its ability to undergo various chemical modifications also enhances its versatility in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-8-7-11(17-10(15-8)4-5-14-17)16-6-2-3-9(16)12(13)18/h4-5,7,9H,2-3,6H2,1H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQAXNGCTSOYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.